Scutebarbatine B

Description

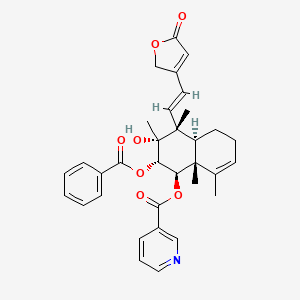

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVSBUCFQUTSW-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutebarbatine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebarbatine B, a neo-clerodane diterpenoid isolated from the traditional medicinal herb Scutellaria barbata, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the current understanding of its biological activities, with a particular focus on its anti-cancer properties, supported by quantitative data and elucidated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characteristic secondary metabolites of the genus Scutellaria. Its discovery was the result of bioassay-guided fractionation of extracts from Scutellaria barbata, a plant with a long history of use in traditional medicine for treating inflammation and cancer-related conditions.

The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, HR-MS, and advanced 1D and 2D NMR techniques. These analyses established its unique molecular architecture, which is foundational to its biological activity.

Isolation of this compound from Scutellaria barbata

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on various published studies.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction:

-

Plant Material: The whole plant of Scutellaria barbata D. Don is collected, dried, and pulverized.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions. The neo-clerodane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol-water or acetonitrile-water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activities against a range of human cancer cell lines.[1]

Quantitative Data on Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [1] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [1] |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [1] |

| K562 | Chronic Myelogenous Leukemia | 35.11 - 42.73 | [2] |

| HL-60 | Promyelocytic Leukemia | Weak activity | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic effect of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the drug concentration.

Mechanism of Action: Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the anti-cancer effects of this compound, particularly in breast cancer.[3] The primary mechanisms identified include the induction of cell cycle arrest and apoptosis through the modulation of multiple signaling pathways.[3]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce a DNA damage response, leading to G2/M phase arrest in the cell cycle.[3] This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1, cyclin D1, Cdc2, and p-Cdc2.[3]

Furthermore, this compound triggers apoptosis through both the intrinsic and extrinsic pathways, as evidenced by the increased cleavage of caspase-8, caspase-9, and PARP.[3]

Role of Reactive Oxygen Species (ROS)

A key aspect of this compound's mechanism is the elevation of intracellular reactive oxygen species (ROS).[3] The generation of ROS appears to be a critical upstream event, as the use of a ROS scavenger, N-acetyl cysteine (NAC), can partially reverse the reduction in cell viability and the cleavage of caspase-8 and PARP induced by this compound.[3]

Modulation of Key Signaling Pathways

This compound has been found to inhibit pro-survival signaling pathways, including the pRB/E2F1 and Akt/mTOR pathways.[3] Concurrently, it activates stress-related pathways such as the IRE1/JNK pathway.[3]

The following diagram illustrates the proposed signaling pathways affected by this compound in cancer cells.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Scutellaria barbata, demonstrates significant potential as an anti-cancer agent. Its ability to induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways, including the generation of ROS and the inhibition of key survival pathways, makes it a promising candidate for further investigation.

Future research should focus on a more detailed elucidation of its molecular targets, in vivo efficacy in various cancer models, and its pharmacokinetic and toxicological profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebarbatine B: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine B is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata D. Don (Lamiaceae), a herb used in traditional Chinese medicine. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its notable cytotoxic and anti-cancer activities, with a focus on its mechanism of action in breast cancer.

Chemical Structure and Nomenclature

This compound possesses a complex polycyclic structure characteristic of neo-clerodane diterpenoids, featuring a pyridine-3-carboxylate moiety.

IUPAC Name: [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate[1].

Chemical Formula: C₃₃H₃₅NO₇[1].

SMILES: CC1=CCC[C@H]2[C@]1(--INVALID-LINK--/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4">C@HOC(=O)C5=CN=CC=C5)C[1].

InChI Key: QSKVSBUCFQUTSW-IWSWVWQKSA-N[1].

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties and reported biological activities of this compound.

| Physicochemical Properties | Value | Reference |

| Molecular Weight | 557.6 g/mol | [1] |

| XLogP3 | 4.7 | [1] |

| Exact Mass | 557.24135246 Da | [1] |

| Cytotoxic Activity (IC₅₀ Values) | HONE-1 (Nasopharyngeal Carcinoma) | KB (Oral Epidermoid Carcinoma) | HT29 (Colorectal Carcinoma) | K562 (Chronic Myelogenous Leukemia) | HL60 (Promyelocytic Leukemia) | Reference |

| This compound | 3.5 - 8.1 µM | 3.5 - 8.1 µM | 3.5 - 8.1 µM | 35.11 - 42.73 µM | Weak Activity | [2][3][4] |

Experimental Protocols

Bioassay-Guided Isolation from Scutellaria barbata

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process, guided by cytotoxicity assays.

-

Extraction: The aerial parts of Scutellaria barbata are powdered and extracted with an organic solvent such as ethanol or methanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing the highest cytotoxic activity (often the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel.

-

Purification: Elution is performed with solvent gradients (e.g., chloroform-methanol or hexane-acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound[3][5]. The structures of isolated compounds are elucidated using spectroscopic methods such as NMR and MS[3][4][5].

Anti-Breast Cancer Activity Assessment (in vitro)

The following protocols were employed to evaluate the anti-proliferative and pro-apoptotic effects of this compound on human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Cell Viability Assay (CellTiter-Glo®):

-

Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound for 24 hours.

-

CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured using a luminometer[6].

-

-

Proliferation Assay (EdU Staining):

-

Cells are treated with this compound for 24 hours.

-

5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium.

-

During DNA synthesis, EdU is incorporated into newly synthesized DNA.

-

Cells are then fixed, permeabilized, and the incorporated EdU is detected by a fluorescent azide that binds to the ethynyl group (click chemistry).

-

The percentage of EdU-positive cells (proliferating cells) is determined by fluorescence microscopy[6][7].

-

-

Apoptosis Assay (TUNEL Staining):

-

Cells are treated with this compound for 24 hours.

-

The TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cells are fixed and permeabilized, then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Apoptotic cells are visualized and quantified using fluorescence microscopy[6][7].

-

-

Western Blot Analysis:

-

Cells are lysed after treatment with this compound.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins involved in cell cycle regulation (Cyclin B1, Cyclin D1, Cdc2) and apoptosis (cleaved Caspase-8, cleaved Caspase-9, cleaved PARP).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[6][7].

-

-

Reactive Oxygen Species (ROS) Detection:

-

Intracellular ROS levels are measured using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE).

-

After treatment with this compound, cells are incubated with the probe.

-

DCFH-DA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured by flow cytometry or fluorescence microscopy[7].

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-breast cancer effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis. The diagram below illustrates the proposed mechanism of action.

Caption: this compound signaling in breast cancer cells.

Conclusion

This compound is a potent natural product with significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action, particularly in breast cancer, involves the induction of ROS, DNA damage, cell cycle arrest at the G2/M phase, and apoptosis. This is achieved through the modulation of key regulatory pathways including Akt/mTOR, pRB/E2F1, and IRE1/JNK. These findings highlight the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to explore its full therapeutic potential and to conduct comprehensive preclinical and clinical evaluations.

References

- 1. This compound | C33H35NO7 | CID 16081678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebarbatine B: A Technical Guide for Researchers

An In-depth Technical Guide on the neo-Clerodane Diterpenoid, Scutebarbatine B

This technical guide provides a comprehensive overview of this compound, a neo-clerodane diterpenoid isolated from Scutellaria barbata. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanisms of action of this compound.

Chemical and Physical Properties

This compound is a natural product with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 905929-95-5 | [1][2] |

| Molecular Formula | C₃₃H₃₅NO₇ | [1] |

| Molecular Weight | 557.6 g/mol | [1] |

| IUPAC Name | [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | [1] |

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activities against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [3][4] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [3][4] |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [3][4] |

| MCF-7 | Breast Cancer | Dose-dependent suppression | [5] |

| MDA-MB-231 | Breast Cancer | Dose-dependent suppression | [5] |

Mechanism of Action

Research indicates that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis, mediated by multiple signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce G2/M phase arrest in breast cancer cells.[5] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin B1, cyclin D1, and Cdc2.[5]

Apoptosis Induction

The compound triggers apoptosis through both the intrinsic and extrinsic pathways, evidenced by the increased cleavage of caspase-8, caspase-9, and PARP in breast cancer cells.[5]

Signaling Pathways

The anticancer activity of this compound involves the modulation of several critical signaling pathways:

-

ROS Generation: this compound elevates the generation of intracellular reactive oxygen species (ROS).[5]

-

pRB/E2F1 and Akt/mTOR Pathways: It blocks the pRB/E2F1 and Akt/mTOR pathways, which are crucial for cell survival and proliferation.[5]

-

IRE1/JNK Pathway: The compound activates the IRE1/JNK pathway, which is involved in the endoplasmic reticulum stress response.[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of this compound.

Bioassay-Guided Isolation of this compound

A general workflow for the isolation and purification of this compound from Scutellaria barbata is as follows:

Protocol:

-

The dried, powdered whole plant of Scutellaria barbata is extracted with a suitable solvent such as acetone.

-

The resulting extract is partitioned successively with solvents of increasing polarity, for example, petroleum ether (PE), dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and methanol (MeOH).

-

The CH₂Cl₂-soluble fraction, which typically contains diterpenoids, is subjected to a combination of chromatographic techniques.

-

Initial separation is performed using silica gel column chromatography.

-

Further purification is achieved through preparative medium-pressure liquid chromatography (MPLC).

-

Finally, preparative high-performance liquid chromatography (HPLC) is used to isolate pure this compound.

-

The structure of the isolated compound is confirmed by spectroscopic methods such as NMR and MS.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. For apoptosis studies, it is used to measure the levels of key apoptotic proteins such as cleaved caspases and PARP.

Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-8, cleaved caspase-9, cleaved PARP, and a loading control like GAPDH).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Scutebarbatine B: A Technical Guide on its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Scutebarbatine B, a neo-clerodane diterpenoid with significant biological activity. The document details its natural sources, abundance, and comprehensive experimental protocols for its isolation and analysis. Furthermore, it visualizes the biosynthetic pathway and a typical experimental workflow for assessing its anti-cancer properties.

Natural Sources and Abundance

This compound is a natural compound primarily isolated from the plant Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae family.[1][2][3] This plant, commonly known as Barbed Skullcap or "Ban Zhi Lian" in Traditional Chinese Medicine, has been historically used for its anti-inflammatory and anti-tumor properties.[4]

The abundance of this compound in Scutellaria barbata can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the specific part of the plant used for extraction. While precise quantitative data is often dependent on the specific analytical method employed, studies involving the quantitative analysis of bioactive compounds in Scutellaria barbata provide a framework for its determination. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (DAD) is a common method for quantifying this compound and other phytochemicals in plant extracts.[5]

Table 1: Quantitative Data on this compound

| Parameter | Value | Method of Analysis | Reference |

| Natural Source | Scutellaria barbata (Aerial Parts) | Bioassay-guided isolation | [1][2] |

| Quantification | Method developed for simultaneous determination of multiple bioactive compounds. | HPLC-DAD | [5] |

Note: Specific yield (e.g., mg/kg of dry weight) is not consistently reported across literature and can be highly variable.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a neo-clerodane diterpenoid, follows the general pathway for this class of compounds in plants, originating from the plastidial methylerythritol phosphate (MEP) pathway. The key steps involve the formation of a universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), followed by cyclization reactions catalyzed by diterpene synthases (diTPSs) and subsequent modifications by enzymes like cytochrome P450 monooxygenases (P450s).

Experimental Protocols

Isolation and Purification of this compound from Scutellaria barbata

This protocol is a composite methodology based on the principles of bioassay-guided isolation of neo-clerodane diterpenoids.[1][2]

1. Plant Material and Extraction:

- Air-dried aerial parts of Scutellaria barbata are pulverized into a coarse powder.

- The powdered material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

- The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in diterpenoids, is selected for further purification.

3. Chromatographic Separation:

- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase. The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

4. Structure Elucidation:

- The purity of the isolated this compound is confirmed by analytical HPLC.

- The structure is elucidated and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Experimental Workflow for Assessing the Anti-Cancer Activity of this compound

The following workflow outlines a typical series of experiments to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines, based on established methodologies.

Methodologies for Key Experiments:

-

Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). MTT reagent is then added to each well, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured using a microplate reader to determine cell viability.

-

Apoptosis Analysis by Flow Cytometry: Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is performed to detect DNA fragmentation, a hallmark of apoptosis. Treated cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture. The fluorescently labeled DNA fragments are then visualized using fluorescence microscopy.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target signaling proteins (e.g., pRB, E2F1, Akt, mTOR, IRE1, JNK, and their phosphorylated forms). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. This allows for the investigation of the molecular pathways affected by this compound.

References

- 1. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Scutebarbatine B: A Technical Overview for Scientific Professionals

An In-depth Guide to the Putative Biosynthetic Pathway of a Promising Neo-clerodane Diterpenoid in Scutellaria barbata

Scutebarbatine B, a neo-clerodane diterpenoid isolated from the medicinal plant Scutellaria barbata, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-cancer properties. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current knowledge on the biosynthesis of this compound, presenting a putative pathway based on elucidated steps for related compounds in the Lamiaceae family, and outlines the experimental methodologies employed in its investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), within the plastids. The pathway can be broadly divided into two major stages: the formation of the core neo-clerodane scaffold and the subsequent late-stage modifications that lead to the final complex structure of this compound.

Early-Stage Biosynthesis: Formation of the Neo-clerodane Scaffold

The initial steps of the pathway involve the cyclization of the linear GGPP molecule into the characteristic bicyclic core of neo-clerodane diterpenoids. This process is catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS followed by a class I diTPS.

-

Conversion of GGPP to Isokolavenol: The biosynthesis is initiated by the conversion of GGPP to (+)-copalyl diphosphate (CPP), which is then rearranged to form isokolavenyl diphosphate (IKPP). In Scutellaria barbata, the enzyme SbbdiTPS2 has been implicated in this conversion[1]. The pyrophosphate group is subsequently removed, and the resulting carbocation is quenched by water to yield isokolavenol, a key precursor for scutebarbatine A and likely for this compound as well[1].

References

Preliminary Cytotoxic Screening of Scutebarbatine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic screening of Scutebarbatine B, a diterpenoid alkaloid with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams.

Data Presentation: Cytotoxic Activity of this compound

This compound has exhibited significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 4.4 | [1] |

| KB | Oral Epidermoid Carcinoma | 6.1 | [1] |

| HT29 | Colorectal Carcinoma | 3.5 | [1] |

| MCF-7 | Breast Adenocarcinoma | Dose-dependent | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | Dose-dependent | [2] |

Note: For MCF-7 and MDA-MB-231 breast cancer cells, studies have shown a dose-dependent suppression of proliferation.[2] While specific IC50 values were not provided in the referenced literature, a concentration of 0.4 µM was shown to induce downstream apoptotic effects.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary cytotoxic screening of this compound are provided below.

Cell Viability Assay: CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

-

Cell Seeding: Plate cells in an opaque-walled multiwell plate at a desired density and incubate under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the multiwell plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Apoptosis Detection: TUNEL (TdT-mediated dUTP-biotin Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Equilibrate the cells with TdT Reaction Buffer for 10 minutes.

-

Prepare the TdT reaction cocktail containing TdT enzyme and EdUTP.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

-

-

Staining:

-

Wash the cells with 3% BSA in PBS.

-

Add the Click-iT® reaction cocktail containing the Alexa Fluor® azide.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Microscopy:

-

Wash the cells with PBS.

-

Mount the coverslips with a suitable mounting medium.

-

Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

-

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment:

-

Seed cells in a multiwell plate and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time.

-

-

DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA in serum-free medium.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C.

-

-

Data Acquisition:

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

-

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction:

-

Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-8, cleaved caspase-9, cleaved PARP, cyclin B1, Cdc2, p-pRb, p-Akt, p-mTOR, IRE1, p-JNK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Visualizations: Mechanisms of this compound Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways modulated by this compound.

References

In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of Scutebarbatine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine B (SBT-B), a neo-clerodane diterpenoid isolated from Scutellaria barbata, has emerged as a compound of significant interest in oncological research. Preliminary studies have begun to elucidate its mechanisms of action, revealing a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the initial research into this compound's mechanism of action, with a focus on its anti-cancer properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Anti-Cancer Activity

The primary focus of preliminary research on this compound has been its efficacy against cancer cells, particularly in the context of breast cancer. The key mechanisms identified to date include the induction of cell cycle arrest and apoptosis, mediated by a complex interplay of signaling pathways.

Cell Viability Inhibition

This compound has demonstrated a dose-dependent inhibitory effect on the viability of human breast cancer cell lines, including MCF-7 and MDA-MB-231.[1]

| Cell Line | Treatment Duration | IC50 (µM) |

| MCF-7 | 24 hours | 0.43 |

| MDA-MB-231 | 24 hours | 0.39 |

Induction of G2/M Cell Cycle Arrest

Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this checkpoint. This is accompanied by the downregulation of key cell cycle regulatory proteins.[1]

| Protein | Effect of this compound Treatment |

| Cyclin B1 | Downregulation |

| Cyclin D1 | Downregulation |

| Cdc2 | Downregulation |

| p-Cdc2 | Downregulation |

Apoptosis Induction

This compound is a potent inducer of apoptosis in breast cancer cells. This is evidenced by the increased cleavage of caspases and poly (ADP-ribose) polymerase (PARP).[1]

| Protein | Effect of this compound Treatment |

| Cleaved Caspase-8 | Upregulation |

| Cleaved Caspase-9 | Upregulation |

| Cleaved PARP | Upregulation |

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through the modulation of several critical signaling pathways.

Reactive Oxygen Species (ROS) Generation

This compound treatment leads to an elevation of intracellular reactive oxygen species (ROS).[1] The generation of ROS plays a crucial role in mediating the apoptotic effects of the compound. The use of a ROS scavenger, N-acetyl cysteine (NAC), has been shown to partially reverse the anti-proliferative and pro-apoptotic effects of this compound.[1]

pRB/E2F1 and Akt/mTOR Pathways

This compound has been shown to block the pRB/E2F1 and Akt/mTOR signaling pathways.[1] These pathways are fundamental for cell proliferation, growth, and survival, and their inhibition contributes significantly to the anti-cancer activity of this compound.

IRE1/JNK Pathway

In addition to inhibiting pro-survival pathways, this compound activates the IRE1/JNK signaling pathway, which is involved in the endoplasmic reticulum (ER) stress response and can lead to apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 µM).

-

After 24 hours of incubation, the plate is equilibrated to room temperature for 30 minutes.

-

CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a microplate reader.

-

IC50 values are calculated from the dose-response curves.[1]

-

Western Blot Analysis

-

Objective: To determine the expression levels of proteins involved in cell cycle regulation and apoptosis.

-

Procedure:

-

MCF-7 and MDA-MB-231 cells are treated with this compound at specified concentrations (e.g., 0, 0.2, 0.4, 0.8 µM) for 24 hours.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Cyclin B1, Cyclin D1, Cdc2, p-Cdc2, cleaved Caspase-8, cleaved Caspase-9, and cleaved PARP overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

MCF-7 and MDA-MB-231 cells are treated with this compound at various concentrations (e.g., 0, 0.2, 0.4, 0.8 µM) for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.[1]

-

Emerging Areas of Investigation: Anti-Inflammatory and Immunomodulatory Effects

While the primary focus has been on its anti-cancer properties, preliminary research on the broader extracts of Scutellaria barbata suggests potential anti-inflammatory and immunomodulatory activities. Studies on the whole plant extract have shown inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages. Furthermore, the extract has demonstrated immunomodulatory effects in vivo. However, specific studies on the isolated this compound in these contexts are currently lacking and represent a promising avenue for future research.

Conclusion and Future Directions

Preliminary studies have established this compound as a promising anti-cancer agent with a multi-pronged mechanism of action. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways, including ROS generation and the inhibition of oncogenic pathways, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the identified signaling pathways.

-

Investigating the efficacy of this compound in other cancer types.

-

Conducting in-depth studies on the anti-inflammatory and immunomodulatory effects of isolated this compound.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the mechanisms of action of this compound will be instrumental in its development as a potential therapeutic agent for the treatment of cancer and potentially other diseases.

References

Scutebarbatine B: An In-Depth Technical Guide to Early Research on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine B is a neo-clerodane diterpenoid nicotinyl ester isolated from the whole plant of Scutellaria barbata D. Don.[1] This plant, a traditional Chinese herb, has been historically utilized for its anti-inflammatory and diuretic properties.[2][3] Modern research has pivoted towards investigating the potent anti-tumor activities of its chemical constituents, with flavonoids and diterpenoids being the primary compounds of interest.[4] Early research into this compound specifically identified its significant cytotoxic activities against several human cancer cell lines, laying the groundwork for further investigation into its molecular mechanisms.[1][5] This document provides a technical overview of the foundational research on this compound's biological activity, detailing its cytotoxic effects, the experimental protocols used for its evaluation, and the subsequently elucidated signaling pathways.

Early Research on Cytotoxic Activity

Initial in vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines.[1][5] The research highlighted its potential as an anticancer compound, with IC50 values indicating potent activity in the micromolar range.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values from early cytotoxic screenings are summarized below. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [1][5] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [1][5] |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [1][5] |

Experimental Protocols

The foundational evaluation of this compound's bioactivity relied on standardized in vitro cytotoxicity assays. The following sections detail the typical methodologies employed in this early research.

General Experimental Workflow for Cytotoxicity Assessment

The workflow for determining the cytotoxic effects of this compound on cancer cell lines generally involves cell culture, compound treatment, viability assessment, and data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HONE-1 (nasopharyngeal), KB (oral epidermoid), and HT29 (colorectal) were utilized.[1]

-

Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under standard conditions of 37°C in a humidified atmosphere with 5% CO2.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity by staining total cellular protein.[3]

-

Cell Plating: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach during a pre-incubation period of 24-48 hours.[3]

-

Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in a range of concentrations (typically using serial dilutions). Control wells receive only the solvent.

-

Incubation: The plates are incubated for an additional 48 hours to allow the compound to exert its effect.[3]

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Quantification: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve generated.

Elucidated Molecular Mechanisms and Signaling Pathways

While early studies focused on identifying the cytotoxic effects, subsequent research has delved into the complex molecular mechanisms through which this compound exerts its anti-tumor activity. These investigations have revealed that the compound impacts multiple critical cellular pathways.[6][7]

Overview of Key Signaling Pathways

This compound's anticancer activity is not due to a single mechanism but rather a multi-pronged attack on cancer cell survival and proliferation. It induces DNA damage, cell cycle arrest, and apoptosis, largely driven by the generation of reactive oxygen species (ROS) and the modulation of several key oncogenic signaling pathways.[6][7]

Caption: Key signaling pathways modulated by this compound.

Detailed Mechanisms

-

Induction of ROS and DNA Damage: this compound treatment elevates the levels of intracellular reactive oxygen species (ROS).[6][7] This oxidative stress contributes to a DNA damage response, which is a critical step in triggering cell cycle arrest and apoptosis.[6][7] The use of a ROS scavenger, N-acetyl cysteine (NAC), was shown to partially reverse the viability reduction and apoptosis induced by the compound, confirming the essential role of ROS generation.[6][7]

-

Cell Cycle Arrest: The compound effectively halts the cell cycle at the G2/M phase.[6][7] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1, cyclin D1, and Cdc2.[6][7]

-

Apoptosis Induction: this compound is a potent inducer of apoptosis. This is evidenced by the increased cleavage of initiator caspases (caspase-8 and caspase-9) and the executioner caspase substrate, PARP (Poly (ADP-ribose) polymerase).[6][7]

-

Modulation of Oncogenic Pathways: The compound has been shown to block critical pro-survival signaling pathways. It inhibits the pRB/E2F1 pathway, which is crucial for cell cycle progression, and the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6][7][8]

-

Activation of Stress Pathways: this compound activates the IRE1/JNK stress signaling pathway.[6][7] The IRE1 (Inositol-requiring enzyme 1) pathway is a component of the endoplasmic reticulum (ER) stress response, and its activation can lead to apoptosis under prolonged stress conditions.

Conclusion

The early research on this compound successfully identified it as a promising cytotoxic agent against multiple cancer cell lines.[1] These foundational studies, which quantified its potent activity, paved the way for more detailed mechanistic investigations. It is now understood that this compound's efficacy stems from its ability to induce ROS-mediated DNA damage, trigger cell cycle arrest and apoptosis, and modulate a network of critical oncogenic and stress-related signaling pathways.[6][7] This multi-targeted mechanism highlights the potential of this compound as a candidate for further preclinical and clinical development in oncology.

References

- 1. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Scutebarbatine B vs. Scutebarbatine A: A Technical Guide to Foundational Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine A and Scutebarbatine B are neo-clerodane diterpenoid alkaloids isolated from Scutellaria barbata D.Don, a plant with a history in traditional medicine for its anti-inflammatory and antitumor properties.[1] Both compounds have garnered significant interest in the scientific community for their potent cytotoxic effects against various cancer cell lines. While structurally similar, their subtle foundational differences in chemical composition lead to distinct biological activities and mechanisms of action. This technical guide provides an in-depth comparison of this compound and Scutebarbatine A, focusing on their core distinctions, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular pathways.

Core Foundational Differences

The primary distinction between Scutebarbatine A and this compound lies in the substituent at the C-2 position of their shared diterpenoid core. Scutebarbatine A possesses a nicotinoyl group at this position, whereas this compound features a benzoyl group.[1][2] This seemingly minor alteration in their chemical structures has a significant impact on their physicochemical properties and, consequently, their biological activities.

Chemical Structure

The chemical structures of Scutebarbatine A and this compound are presented below:

-

Scutebarbatine A: [(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

-

This compound: [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate[3]

Physicochemical Properties

The difference in the substituent group affects the molecular weight and other computed properties of the two compounds.

| Property | Scutebarbatine A | This compound |

| Molecular Formula | C₃₂H₃₄N₂O₇ | C₃₃H₃₅NO₇[3] |

| Molecular Weight | 558.6 g/mol | 557.6 g/mol [3] |

| XLogP3 | 3.6 | 4.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 9 | 7 |

| Rotatable Bond Count | 8 | 8 |

| Exact Mass | 558.23660143 Da | 557.24135246 Da[3] |

| Monoisotopic Mass | 558.23660143 Da | 557.24135246 Da[3] |

Data sourced from PubChem.[3]

Comparative Biological Activity

Both Scutebarbatine A and this compound exhibit significant cytotoxic activities against a range of human cancer cell lines. However, their potency can vary depending on the cell type.

Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values for Scutebarbatine A and this compound in various cancer cell lines are summarized below. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions and the cancer cell lines tested.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Scutebarbatine A | A549 | Lung Carcinoma | 39.21 (equivalent to µg/mL) | [4] |

| Caco-2 | Colon Adenocarcinoma | Induces apoptosis at 60 µM | [5] | |

| MDA-MB-231 | Breast Cancer | Dose-dependent cytotoxicity | [6] | |

| MCF-7 | Breast Cancer | Dose-dependent cytotoxicity | [6] | |

| This compound | HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [7] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [7] | |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [7] |

Mechanisms of Action

While both compounds induce apoptosis and cell cycle arrest, they appear to modulate distinct signaling pathways to achieve these effects.

Scutebarbatine A has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma and breast cancer cells through the activation of the MAPK and ER stress signaling pathways .[6][8] Specifically, it increases the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK.[8] It also activates the PERK-ATF4-CHOP axis of the ER stress pathway.[8] In breast cancer cells, Scutebarbatine A induces ROS-mediated DNA damage and apoptosis by modulating the MAPK and EGFR/Akt signaling pathways.[9]

This compound exerts its anti-breast cancer activity by inducing DNA damage, G2/M phase arrest, and apoptosis through multiple pathways.[10] It triggers apoptosis via the cleavage of caspase-8, caspase-9, and PARP.[10] A key mechanism for this compound is the elevation of intracellular reactive oxygen species (ROS).[10] Furthermore, it has been shown to block the pRB/E2F1 and Akt/mTOR pathways and activate the IRE1/JNK pathway.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Scutebarbatine A and B.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Scutebarbatine A or this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis for MAPK Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Cell Lysis: Treat cells with Scutebarbatine A or B for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with Scutebarbatine A or B.

-

Cell Treatment and Harvesting: Treat cells with the compounds for 24-48 hours, then harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

This protocol details the detection of DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells on coverslips.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 1 hour at 37°C in a humidified chamber.

-

Counterstaining: Counterstain the cell nuclei with DAPI.

-

Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

traditional Chinese medicine use of Scutellaria barbata containing Scutebarbatine B

An in-depth exploration of the traditional Chinese medicine applications and modern pharmacological research into Scutebarbatine B, a promising diterpenoid derived from Scutellaria barbata. This guide is intended for researchers, scientists, and drug development professionals.

Scutellaria barbata, a perennial herb known in traditional Chinese medicine as Ban Zhi Lian, has a long history of use in treating a variety of ailments, including tumors and inflammation. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on diterpenoids and flavonoids. Among these, this compound, a neo-clerodane diterpenoid, has emerged as a compound of significant interest due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the traditional use, pharmacological properties, and mechanisms of action of this compound, with a focus on its anticancer effects.

Traditional Chinese Medicine Perspective

In traditional Chinese medicine, Scutellaria barbata is primarily used to clear heat, resolve toxicity, reduce swelling, and invigorate blood circulation to remove stasis.[1] These traditional applications align with modern findings of its anti-inflammatory and anticancer properties.[1] The herb is often used in combination with other botanicals to treat various cancers, including those of the breast, lung, and digestive system.[1][2]

Pharmacological Activity of this compound: Focus on Oncology

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its in vitro efficacy.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [3] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [3] |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [3] |

| MCF-7 | Breast Cancer | Not specified | [4][5] |

| MDA-MB-231 | Breast Cancer | Not specified | [4][5] |

Mechanisms of Anticancer Action

Research indicates that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS).[4][5] These cellular events are orchestrated through the modulation of several key signaling pathways.

Induction of G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells.[4][5] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin B1, cyclin D1, and Cdc2.[4][5]

Apoptosis Induction

The compound triggers apoptosis through both the intrinsic and extrinsic pathways, as evidenced by the increased cleavage of caspase-8, caspase-9, and PARP in breast cancer cells.[4][5]

Signaling Pathway Modulation

This compound's anticancer activity is linked to its ability to modulate critical signaling pathways that govern cell survival, proliferation, and stress responses.

-

pRB/E2F1 and Akt/mTOR Pathways: this compound has been found to block the pRB/E2F1 and Akt/mTOR signaling pathways.[4][5] The inhibition of these pathways disrupts cancer cell proliferation and survival.

-

IRE1/JNK Pathway: In contrast to its inhibitory effects on the aforementioned pathways, this compound increases the expression of IRE1 and the phosphorylation of JNK, indicating an activation of this stress-response pathway that can lead to apoptosis.[4][5]

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity of Scutebarbatine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro cytotoxic effects of Scutebarbatine B (SBT-B), a diterpenoid alkaloid extracted from Scutellaria barbata. The following protocols and data are intended to guide researchers in evaluating the anti-cancer properties of this compound.

Introduction

This compound has demonstrated significant cytotoxic activities against various human cancer cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS), making it a compound of interest for cancer drug development.[2][3] This document outlines the protocols for assessing the cytotoxic effects of SBT-B and summarizes its known mechanisms of action.

Quantitative Data Summary

This compound exhibits dose-dependent cytotoxicity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 | [1] |

| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | [1] |

| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cells)

-

This compound (SBT-B)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of SBT-B in the cell culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of SBT-B. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of SBT-B for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with SBT-B at desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Cyclin B1, Cyclin D1, Cdc2, p-Cdc2, Caspase-8, Caspase-9, PARP, pRB, E2F1, Akt, mTOR, IRE1, p-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Treat cells with SBT-B, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-